2-phenyl-N-(2-phenylethyl)propanamide

Description

Contextualization within Amide Chemistry and Phenylethyl Derivatives Research

2-phenyl-N-(2-phenylethyl)propanamide is a secondary amide that incorporates two key structural motifs: a propanamide backbone and two phenyl groups, one of which is part of a phenylethyl substituent attached to the amide nitrogen. The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast range of synthetic materials and pharmaceuticals. The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair, makes it a reliable and versatile building block in molecular design.

The phenylethylamine framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural and synthetic compounds with diverse biological activities. This structural unit is found in neurotransmitters, hormones, and a wide variety of therapeutic agents. The presence of the phenylethyl group in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its ability to interact with biological targets. The combination of the robust amide linkage and the bioactive phenylethyl moiety in this compound makes it a compound of significant interest for synthetic and medicinal chemists.

Historical Perspective of Propanamide Class Investigation

The investigation of the propanamide class of compounds is rooted in the broader history of organic chemistry, which began to flourish in the 19th century. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event that debunked the vital force theory and opened the door to the laboratory synthesis of organic molecules, including amides. nist.gov Propanamide (CH3CH2CONH2), the parent compound of this class, is a simple, mono-substituted amide that has been studied for its physical and chemical properties for many decades. smolecule.comwikipedia.org

The development of synthetic methodologies in the 20th century allowed for the systematic exploration of N-substituted propanamides. Early research into this class was often driven by the pursuit of new materials and pharmaceuticals. The first synthetic drugs, discovered in the late 19th and early 20th centuries, were often simple derivatives of readily available starting materials, and the study of amides played a crucial role in the expansion of the medicinal chemist's toolkit. caymanchem.comnih.gov Over time, as our understanding of structure-activity relationships has grown, the synthesis of more complex N-substituted propanamides, such as this compound, has become a targeted endeavor to probe the effects of specific structural modifications on the properties of the molecule.

Rationale for Dedicated Academic Inquiry into this compound

The rationale for a dedicated academic inquiry into this compound stems from several key factors. Firstly, the compound's structure is closely related to that of precursors and byproducts in the synthesis of potent synthetic opioids, such as fentanyl. nih.gov A thorough understanding of the formation, characterization, and properties of such related compounds is crucial for forensic and analytical chemistry, as it can aid in the identification of synthetic routes and impurities in illicitly produced substances.

Secondly, the combination of the 2-phenylpropanoyl group and the N-phenylethyl group creates a molecule with a specific three-dimensional architecture and electronic distribution. The study of such molecules allows researchers to investigate fundamental principles of molecular recognition, as the phenyl rings can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-phenyl-N-(2-phenylethyl)propanamide | N-(1-phenylethyl)propanamide |

| Molecular Formula | C₁₇H₁₉NO | C₁₇H₁₉NO | C₁₁H₁₅NO |

| Molecular Weight | 253.34 g/mol | 253.34 g/mol | 177.24 g/mol |

| CAS Number | Not available | 10264-31-0 | 6283-03-0 |

| Predicted XLogP3 | 3.2 | 3.4 | 1.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 5 | 6 | 3 |

Interactive Data Table: Compound Properties

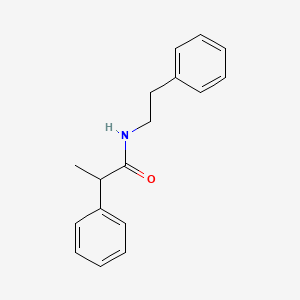

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.345 |

IUPAC Name |

2-phenyl-N-(2-phenylethyl)propanamide |

InChI |

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |

InChI Key |

COLXXEDOSJFWJO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl N 2 Phenylethyl Propanamide

Development of Novel Synthetic Pathways

The creation of 2-phenyl-N-(2-phenylethyl)propanamide fundamentally relies on the amidation reaction. Research in this area focuses on enhancing the efficiency of this transformation, ensuring the purity of the starting materials, and controlling the stereochemical outcome.

Amidation Reaction Optimization

The direct amidation of a carboxylic acid and an amine is often challenging and requires activation of the carboxylic acid. A common approach involves the use of coupling reagents to facilitate the formation of the amide bond. For the synthesis of related N-phenethyl amides, various coupling reagents have been explored. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) is a well-established method for forming amide bonds. While direct protocols for the target molecule are not extensively detailed in publicly available literature, analogous reactions provide a strong foundation.

A plausible route involves dissolving 2-phenylpropanoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like DCC or a more modern uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Subsequently, 2-phenylethylamine is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion.

A patent for the synthesis of the closely related N-(2-phenylethyl)benzamide describes a method using benzoyl chloride and phenethylamine (B48288) in an aqueous solution with an alkali metal hydroxide. This suggests that for the synthesis of this compound, the corresponding acid chloride, 2-phenylpropanoyl chloride, could be reacted with 2-phenylethylamine in a biphasic or aqueous system. google.com

Solvent- and transition-metal-free approaches have also been investigated for amide synthesis from phenyl esters and aryl amines, which could potentially be adapted for the synthesis of the target compound. nih.govrsc.org These methods offer environmental benefits by reducing waste and avoiding toxic materials.

Precursor Synthesis and Purification Strategies

The purity of the final product is highly dependent on the quality of the starting materials. Therefore, efficient synthesis and purification of the precursors, 2-phenylpropanoic acid and 2-phenylethylamine, are critical.

2-phenylpropanoic acid: This carboxylic acid can be synthesized through various routes. One common method involves the oxidation of 2-phenyl-1-propanol. Another approach is the carboxylation of the Grignard reagent derived from 1-phenylethyl chloride. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by distillation under reduced pressure.

2-phenylethylamine: This precursor is commercially available but can also be synthesized in the laboratory. A classical method involves the reduction of benzyl (B1604629) cyanide, for which various reducing agents can be employed, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another route is the reduction of β-nitrostyrene. Purification is generally accomplished by distillation.

Stereoselective Synthetic Approaches for Enantiomeric Forms of this compound

The 2-phenylpropanoic acid moiety of the target molecule contains a chiral center, leading to the existence of two enantiomers: (R)-2-phenyl-N-(2-phenylethyl)propanamide and (S)-2-phenyl-N-(2-phenylethyl)propanamide. The synthesis of enantiomerically pure forms requires stereoselective methods.

A key strategy involves the use of enantiomerically pure 2-phenylpropanoic acid as a starting material. (R)- and (S)-2-phenylpropanoic acid are commercially available or can be prepared through asymmetric synthesis or resolution of the racemic mixture. Once the desired enantiomer of the carboxylic acid is obtained, it can be coupled with 2-phenylethylamine using a method that does not racemize the chiral center. The use of peptide coupling reagents at low temperatures is generally effective in preserving the stereochemical integrity of the acid.

For instance, the synthesis of other chiral amides has been achieved with minimal racemization by employing coupling reagents like propylphosphonic anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C. This approach could be applied to the synthesis of the enantiomers of this compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is necessary. This includes the selection of an appropriate catalyst system and the fine-tuning of solvent and temperature.

Catalyst Screening and Ligand Effects

While the direct amidation can be performed using stoichiometric coupling reagents, catalytic methods are often more desirable from an economic and environmental perspective. For related amide syntheses, various catalysts have been investigated. For example, in the synthesis of amides from aryl esters and amines, palladium-based catalysts with specific ligands have shown high efficiency. nih.gov Although not directly applied to the target molecule, these findings suggest that a screening of different transition metal catalysts and ligands could lead to an optimized catalytic protocol.

For non-catalytic methods employing coupling reagents, the choice of reagent itself is critical. The table below, based on general knowledge of amide synthesis, illustrates potential coupling reagents and their general characteristics.

| Coupling Reagent | Activating Agent | Typical Base | General Remarks |

| DCC (Dicyclohexylcarbodiimide) | Self | None or DMAP (cat.) | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Self | None | Water-soluble carbodiimide (B86325) and byproduct, facilitating workup. |

| HATU | HOBt/HOAt analog | DIPEA, TEA | Highly efficient, often used in peptide synthesis. |

| T3P (Propylphosphonic anhydride) | Self | Pyridine | Effective for reducing racemization. |

Solvent Selection and Temperature Regimen Effects

The choice of solvent can significantly impact the reaction rate, yield, and purity of the product. For amidation reactions, polar aprotic solvents like DMF and DCM are commonly used as they effectively dissolve the reactants and intermediates. Studies on related N-acylation reactions have shown that the reaction can proceed in various solvents, and in some cases, even under solvent-free conditions, which is an environmentally friendly alternative. nih.gov

Temperature is another critical parameter. Amidation reactions are often conducted at room temperature to minimize side reactions and prevent racemization of chiral centers. However, for less reactive substrates, heating may be necessary. A systematic study of the temperature profile for the reaction between 2-phenylpropanoic acid and 2-phenylethylamine would be necessary to determine the optimal balance between reaction rate and product purity.

For instance, a study on the synthesis of N-(2-phenylethyl)benzamide found that the reaction could be carried out effectively at a temperature not exceeding 10°C during the addition of the acid chloride, followed by reaction at room temperature for a few hours. google.com This suggests that a low-temperature start followed by a gradual warming to room temperature could be a suitable regimen for the synthesis of the target amide.

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that often involve hazardous reagents, stoichiometric activating agents, and large volumes of volatile organic solvents. These conventional approaches are effective but frequently suffer from poor atom economy and generate significant chemical waste, posing environmental and safety concerns. In response, the principles of green chemistry have been increasingly applied to amide bond formation, aiming to develop more sustainable and environmentally benign synthetic routes. The synthesis of this compound, a specialty chemical, serves as a relevant case study for the implementation of these greener methodologies. This section explores various green chemistry strategies that can be employed for its synthesis, focusing on enzymatic catalysis, microwave-assisted reactions, solvent-free conditions, and the use of eco-friendly catalysts.

The primary reaction for the synthesis of this compound involves the condensation of 2-phenylpropanoic acid and 2-phenylethylamine.

Enzymatic Synthesis

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amide synthesis. nih.gov Lipases are a class of enzymes that have shown considerable promise in catalyzing the amidation of carboxylic acids and amines under mild reaction conditions. google.com The enzymatic approach avoids the need for harsh activating agents and often proceeds with high chemo- and regioselectivity.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope, could be employed. google.com The reaction is typically carried out in a non-polar organic solvent to minimize the reverse reaction of hydrolysis. To further enhance the green credentials of the process, the use of greener solvents or even solvent-free conditions can be explored. The enzyme, often immobilized on a solid support, can be easily recovered and reused, adding to the economic and environmental viability of the process.

Table 1: Hypothetical Enzymatic Synthesis of this compound

| Parameter | Condition | Rationale |

| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | Broad substrate specificity and high stability. google.com |

| Reactants | 2-phenylpropanoic acid, 2-phenylethylamine | Starting materials for the target amide. |

| Solvent | Toluene or Cyclopentyl methyl ether (CPME) | Toluene facilitates azeotropic water removal; CPME is a greener alternative. google.com |

| Temperature | 60-80 °C | Optimal temperature for CALB activity and water removal. nih.gov |

| Water Removal | Molecular sieves or azeotropic distillation | Drives the equilibrium towards amide formation. nih.gov |

| Reaction Time | 24-48 hours | Enzymatic reactions are typically slower than conventional methods. |

| Product Isolation | Filtration to remove enzyme, solvent evaporation | Simple work-up procedure. google.com |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.gov In the context of amide synthesis, microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. rsc.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

A microwave-assisted synthesis of this compound could be performed under solvent-free conditions, further enhancing its green profile. nih.gov The direct mixing of 2-phenylpropanoic acid and 2-phenylethylamine, with or without a catalyst, followed by microwave irradiation, can lead to the rapid formation of the desired amide. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Table 2: Potential Microwave-Assisted Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | 2-phenylpropanoic acid, 2-phenylethylamine | Direct condensation of the starting materials. |

| Catalyst (optional) | Ceric Ammonium Nitrate (CAN) or Boric Acid | Can enhance reaction rate and yield. nih.govcapes.gov.br |

| Solvent | Solvent-free | Adheres to green chemistry principles by minimizing waste. nih.gov |

| Microwave Power | 100-300 W | To maintain a controlled reaction temperature. |

| Temperature | 150-180 °C | Higher temperatures are accessible under microwave irradiation. nih.gov |

| Reaction Time | 5-30 minutes | Significant rate enhancement compared to conventional heating. rsc.org |

| Product Isolation | Direct crystallization or simple extraction | Simplified work-up due to the absence of solvent. |

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. rsc.orgnih.govresearchgate.net For the synthesis of this compound, a solvent-free approach can be particularly attractive, especially when the reactants are liquids or have low melting points.

The direct heating of a mixture of 2-phenylpropanoic acid and 2-phenylethylamine can lead to the formation of the amide bond with the elimination of water. To facilitate this reaction at lower temperatures and improve yields, various catalysts can be employed.

One such approach involves the use of boric acid as a mild and inexpensive catalyst. nih.govorgsyn.orggalchimia.com Boric acid is believed to activate the carboxylic acid by forming a mixed anhydride, which is then readily attacked by the amine. nih.gov This method is often high-yielding and avoids the use of hazardous coupling agents.

Another solvent-free method utilizes methoxysilanes as coupling agents. nih.govnih.gov These reagents react with the carboxylic acid to form a silyl (B83357) ester intermediate, which then reacts with the amine to form the amide. The byproducts are volatile siloxanes, which can be easily removed.

Table 3: Comparison of Solvent-Free Catalytic Methods

| Catalyst System | Reaction Temperature | Reaction Time | Advantages |

| Boric Acid | 100-140 °C | 4-12 hours | Inexpensive, low toxicity, simple work-up. galchimia.comsciencemadness.org |

| Methoxysilanes | 80-120 °C | 3-7 hours | Good to excellent yields, volatile byproducts. researchgate.netnih.gov |